1-Chloro-3-fluoroisopropanol
Overview
Description
1-Chloro-3-fluoroisopropanol is an organic compound with the molecular formula C3H6ClFO. It is a halogenated alcohol, characterized by the presence of both chlorine and fluorine atoms attached to a propanol backbone.
Scientific Research Applications
1-Chloro-3-fluoroisopropanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
1-Chloro-3-fluoro-2-propanol is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
This compound is primarily used in research and development , and its specific biological targets are still under investigation.
Pharmacokinetics
Given its chemical structure, it is likely to have certain degree of solubility in water and organic solvents .
Result of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds .
Action Environment
The action, efficacy, and stability of 1-Chloro-3-fluoroisopropanol can be influenced by various environmental factors. For instance, it is stable in acidic solutions but can decompose in alkaline solutions . It is volatile at high temperatures and can lose its toxicity when evaporated .
It is crucial to handle this compound with care due to its potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoroisopropanol can be synthesized through several methods. One common approach involves the halogenation of 2-propanol. The reaction typically requires the use of halogenating agents such as thionyl chloride (SOCl2) and hydrogen fluoride (HF) under controlled conditions to introduce the chlorine and fluorine atoms, respectively .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps for purification and separation to remove any by-products or unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-fluoroisopropanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution: Formation of 3-fluoro-2-propanol or 1-chloro-2-propanol.
Oxidation: Formation of 3-fluoro-2-propanone or 1-chloro-2-propanone.
Reduction: Formation of propane or isopropanol.
Comparison with Similar Compounds
1,3-Difluoro-2-propanol: Similar structure but with two fluorine atoms instead of one chlorine and one fluorine.
1-Fluoropropan-2-ol: Contains a single fluorine atom and a hydroxyl group on the second carbon.
1-Chloro-2-propanol: Contains a chlorine atom and a hydroxyl group on the second carbon .
Uniqueness: 1-Chloro-3-fluoroisopropanol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. This dual halogenation can influence the compound’s solubility, boiling point, and reactivity compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
1-chloro-3-fluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKJYZHZWALQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309613 | |
Record name | 1-Chloro-3-fluoro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453-11-2 | |
Record name | 1-Chloro-3-fluoro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1-chloro-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-fluoro-2-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Chloro-3-fluoro-2-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-3-fluoro-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 453-11-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 2-PROPANOL, 1-CHLORO-3-FLUORO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M52MM3Q8FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-chloro-3-fluoro-2-propanol synthesized?
A1: 1-Chloro-3-fluoro-2-propanol can be synthesized through the reaction of a specific fluorosulfite with anhydrous fluoride. This fluorosulfite is an intermediate product formed during the reaction of glycols with sulfur tetrafluoride. [] This suggests a multi-step synthesis process where glycols are first reacted with sulfur tetrafluoride under mild conditions, followed by further reaction with anhydrous fluoride to yield the final compound. []
Q2: What influences the regioselectivity of fluorine substitution when synthesizing 1-chloro-3-fluoro-2-propanol from glycols?
A2: The research indicates that when synthesizing 1-chloro-3-fluoro-2-propanol from glycols using sulfur tetrafluoride, the position of fluorine substitution is not random. [] Instead, the specific hydroxyl group within the glycol molecule that gets replaced by fluorine is determined by the electronic properties of the groups attached to the glycol. [] This suggests that electron-withdrawing or electron-donating groups present in the starting glycol molecule can influence the reaction pathway and ultimately dictate which hydroxyl group is preferentially substituted by fluorine.
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